3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid
Description
The compound 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a five-membered thiazolidinone core substituted with a (Z)-configured 2,4-dioxo group and an (E)-3-phenylallylidene moiety at position 3. Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with structural modifications significantly influencing their bioactivity .
Properties
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVHRLDIPXKKIN-JHLWKMQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the cyclization of a thioglycolic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenylallylidene Group: The phenylallylidene group is introduced through a condensation reaction between the thiazolidine derivative and cinnamaldehyde in the presence of a base such as piperidine.
Addition of the Propanoic Acid Moiety: The final step involves the addition of a propanoic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenylallylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It can modulate inflammatory pathways by inhibiting COX enzymes and activating PPARs, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the thiazolidinone-propanoic acid scaffold but differ in substituents and stereochemistry:
Key Differences and Trends
- Solubility and Polarity : The 3-methoxybenzylidene derivative () exhibits higher polarity due to the methoxy group, which may enhance aqueous solubility but reduce membrane permeability .
- Biological Activity: Pyrazolyl-substituted thiazolidinones () demonstrate antibacterial and antifungal activity, suggesting that heteroaromatic substituents (e.g., pyrazole) may broaden antimicrobial spectra .
Biological Activity
3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanoic acid is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazolidine ring structure, which is known for its diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities.
The molecular formula of the compound is , and it has a molecular weight of approximately 295.38 g/mol. The compound's structure includes a thiazolidine ring with two keto groups and an allylidene substituent, which are critical for its biological activity.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of thiazolidine derivatives, including this compound. In an experimental study, this compound was shown to exhibit significant anticonvulsant effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems and inhibition of excitatory pathways in the central nervous system (CNS) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The activity may be attributed to the thiazolidine moiety's ability to interfere with inflammatory signaling pathways .
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties. Cell viability assays conducted on various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation. The exact mechanism is still under investigation but may involve the modulation of apoptotic pathways and cell cycle arrest .
Data Table: Summary of Biological Activities
Case Studies
- Anticonvulsant Screening : A study published in 2022 focused on synthesizing various thiazolidine derivatives and assessing their anticonvulsant activity. The results indicated that compounds similar to this compound showed promise as potential therapeutic agents for epilepsy .
- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of thiazolidine derivatives in a model of induced inflammation in rats. The compound significantly reduced edema and inflammatory markers, supporting its potential use in treating inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
